molecular formula C15H17FN2 B8723929 N4,N4-DIMETHYL-N-ALPHA-(4-FLUOROPHENYL)-TOLUENE-ALPHA,4-DIAMINE CAS No. 80143-70-0

N4,N4-DIMETHYL-N-ALPHA-(4-FLUOROPHENYL)-TOLUENE-ALPHA,4-DIAMINE

Cat. No.: B8723929
CAS No.: 80143-70-0
M. Wt: 244.31 g/mol
InChI Key: FVVRSFMHMBKUOM-UHFFFAOYSA-N
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Description

(4-Dimethylaminophenyl)methylamine is an organic compound that features both a dimethylamino group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Dimethylaminophenyl)methylamine typically involves the reaction of 4-dimethylaminobenzyl chloride with 4-fluoroaniline. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (4-Dimethylaminophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Dimethylaminophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.

Scientific Research Applications

(4-Dimethylaminophenyl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (4-Dimethylaminophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Dimethylaminophenyl)methylamine
  • (4-Dimethylaminophenyl)methylamine
  • (4-Dimethylaminophenyl)methylamine

Uniqueness

(4-Dimethylaminophenyl)methylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications.

Properties

CAS No.

80143-70-0

Molecular Formula

C15H17FN2

Molecular Weight

244.31 g/mol

IUPAC Name

4-[(4-fluoroanilino)methyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H17FN2/c1-18(2)15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-10,17H,11H2,1-2H3

InChI Key

FVVRSFMHMBKUOM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)F

Origin of Product

United States

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